molecular formula C6H14N2O B13488357 N-ethyl-3-(methylamino)propanamide

N-ethyl-3-(methylamino)propanamide

Cat. No.: B13488357
M. Wt: 130.19 g/mol
InChI Key: PKOPUKYDRVDFAY-UHFFFAOYSA-N
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Description

N-ethyl-3-(methylamino)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide group (-CONH2) attached to an ethyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-3-(methylamino)propanamide can be synthesized through several methods. One common approach involves the reaction of N-ethylpropanamide with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, N-ethylpropanamide and methylamine, are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through distillation or crystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(methylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-ethyl-3-(methylamino)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-3-(methylamino)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-(methylamino)propanamide
  • N-ethylpropanamide
  • N-methylpropanamide

Uniqueness

N-ethyl-3-(methylamino)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethyl group and a methylamino group attached to the amide moiety differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N-ethyl-3-(methylamino)propanamide

InChI

InChI=1S/C6H14N2O/c1-3-8-6(9)4-5-7-2/h7H,3-5H2,1-2H3,(H,8,9)

InChI Key

PKOPUKYDRVDFAY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCNC

Origin of Product

United States

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